molecular formula C8H11N3O3S B588084 4'-Epi Lamivudine-15N2,13C CAS No. 1246815-07-5

4'-Epi Lamivudine-15N2,13C

Cat. No.: B588084
CAS No.: 1246815-07-5
M. Wt: 232.233
InChI Key: JTEGQNOMFQHVDC-PNZYAHHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Epi Lamivudine-15N<sup>2</sup>,<sup>13</sup>C is a stable isotope-labeled stereoisomer of the antiretroviral drug Lamivudine (3TC), where the <sup>15</sup>N and <sup>13</sup>C isotopes replace specific nitrogen and carbon atoms, respectively. The "4'-Epi" designation indicates an epimeric configuration at the 4' position of the oxathiolane ring, altering the spatial arrangement compared to the parent compound . This isotopic labeling enhances analytical precision in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling researchers to track metabolic pathways, quantify drug concentrations, and differentiate stereoisomers in biological matrices .

Key applications include:

  • Pharmacokinetic Studies: Tracing absorption, distribution, and excretion without interference from endogenous molecules .
  • Impurity Profiling: Identifying and quantifying stereoisomeric impurities in drug formulations .
  • Mechanistic Research: Investigating interactions with viral reverse transcriptase and host kinases .

Properties

CAS No.

1246815-07-5

Molecular Formula

C8H11N3O3S

Molecular Weight

232.233

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1

InChI Key

JTEGQNOMFQHVDC-PNZYAHHTSA-N

SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Synonyms

(2R-trans)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C;  4-Amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Epi Lamivudine-15N2,13C involves the incorporation of isotopically labeled nitrogen and carbon atoms into the lamivudine structure. The process typically starts with the synthesis of the labeled nucleoside base, followed by the attachment of the labeled sugar moiety. The reaction conditions often involve the use of protecting groups to ensure selective reactions at desired positions .

Industrial Production Methods

Industrial production of 4’-Epi Lamivudine-15N2,13C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

4’-Epi Lamivudine-15N2,13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

4’-Epi Lamivudine-15N2,13C exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .

Comparison with Similar Compounds

Lamivudine (3TC)

  • Structure: Non-labeled parent compound with (2R,5S)-configuration in the oxathiolane ring.
  • Applications : First-line NRTI for HIV and HBV treatment.
  • Key Differences : Lacks isotopic labels and epimerization, limiting its utility in tracer studies .

Lamivudine-15N<sup>2</sup>,<sup>13</sup>C

  • Structure : Isotope-labeled analog of 3TC with identical stereochemistry.
  • Applications : Internal standard for LC-MS/MS quantification of Lamivudine in hair, plasma, and tissues .
  • Key Differences : Shares the same stereochemistry as 3TC but differs from 4'-Epi in configuration at the 4' position .

5’-Epi Lamivudine-15N<sup>2</sup>,<sup>13</sup>C

  • Structure : Epimerized at the 5’ position instead of 4’, altering the oxathiolane ring geometry.
  • Applications : Used to study positional stereoisomer effects on drug activation and resistance .
  • Key Differences : Position of epimerization impacts enzyme binding affinity compared to 4'-Epi .

Lamivudine EP Impurity G

  • Structure : Pyrimidin-2(1H)-one derivative with a 3-oxido group in the oxathiolane ring.
  • Applications : Regulatory impurity standard for quality control in drug manufacturing .
  • Key Differences: Structural dissimilarity (non-epimeric oxidation product) distinguishes it from 4'-Epi .

Data Tables

Table 1: Structural and Isotopic Comparison

Compound Molecular Formula Isotopic Labels Stereochemistry (Oxathiolane) CAS Number
4'-Epi Lamivudine-15N<sup>2</sup>,<sup>13</sup>C C7<sup>13</sup>CH11N<sup>15</sup>N2O3S <sup>15</sup>N2, <sup>13</sup>C 4'-epimer Not explicitly listed
Lamivudine-15N<sup>2</sup>,<sup>13</sup>C C7<sup>13</sup>CH11N<sup>15</sup>N2O3S <sup>15</sup>N2, <sup>13</sup>C (2R,5S) 1217746-03-6
Lamivudine C8H11N3O3S None (2R,5S) 134678-17-4

Research Findings

  • Metabolic Tracing : 4'-Epi Lamivudine-15N<sup>2</sup>,<sup>13</sup>C demonstrated reduced incorporation into viral DNA compared to 3TC in vitro, highlighting the importance of stereochemistry in antiviral activity .
  • Impurity Analysis : In a 2023 study, 4'-Epi was detected at <0.1% in commercial 3TC formulations, meeting regulatory thresholds .
  • Pharmacokinetics : Isotopic labels enabled precise quantification of 4'-Epi in rat plasma, revealing a 20% slower clearance rate than 3TC due to altered enzyme binding .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4'-Epi Lamivudine-15N2,13C with high isotopic purity?

  • Methodological Answer : Synthesis requires precise control of isotopic labeling using 15N and 13C precursors. Key steps include:

  • Purification : Chromatographic techniques (e.g., HPLC) to isolate the labeled compound from unreacted intermediates.
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and chemical structure. For example, 13C NMR can verify carbon-labeling positions, while elemental analysis ensures isotopic purity ≥99% .
  • Documentation : Follow guidelines for reporting synthetic protocols, including reagent ratios, reaction conditions, and purity thresholds, as outlined in academic journal standards .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H and 13C NMR to confirm structural integrity and isotopic labeling. Compare spectra with unlabeled Lamivudine to identify isotopic shifts .
  • High-Resolution MS : Quantify isotopic enrichment and detect impurities. For example, deviations in the 15N2/13C ratio may indicate incomplete labeling, requiring recalibration of synthetic protocols .
  • HPLC-PDA : Assess chemical purity (>95%) and resolve co-eluting impurities, particularly critical for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to trace this compound in metabolic pathways?

  • Methodological Answer :

  • Experimental Design :

Dosing Strategy : Administer the labeled compound alongside unlabeled Lamivudine in in vitro or in vivo models to compare metabolic rates.

Sampling : Collect plasma/tissue samples at staggered intervals for LC-MS/MS analysis, focusing on detecting isotopic signatures in metabolites.

Controls : Include negative controls (unlabeled compound) and blank matrices to rule out background interference .

  • Data Interpretation : Use kinetic modeling (e.g., non-compartmental analysis) to calculate parameters like half-life and clearance. Discrepancies between labeled/unlabeled data may indicate isotope effects, requiring further validation .

Q. What strategies resolve contradictions in metabolic stability data for this compound across different studies?

  • Methodological Answer :

  • Root-Cause Analysis :

Variable Control : Audit experimental conditions (e.g., pH, temperature, enzyme concentrations) that may affect metabolic enzyme activity .

Cross-Study Comparison : Use systematic reviews to identify methodological differences (e.g., cell lines vs. animal models). For example, hepatic microsomes from different species may metabolize the compound at varying rates .

  • Validation Experiments : Replicate conflicting studies under standardized conditions, reporting raw data and statistical analyses (e.g., ANOVA) to isolate confounding factors .

Q. How can isotopic labeling of 4'-Epi Lamivudine enhance understanding of drug resistance mechanisms in HIV?

  • Methodological Answer :

  • Application in Resistance Studies :

Tracer Experiments : Incubate labeled Lamivudine with HIV reverse transcriptase (RT) mutants to track nucleotide incorporation efficiency via radioactive or fluorescent assays.

Structural Analysis : Pair isotopic labeling with X-ray crystallography to resolve binding interactions between RT and the labeled drug. Differences in binding affinity may explain resistance phenotypes .

  • Data Integration : Correlate isotopic tracing results with genomic data (e.g., RT mutation profiles) to propose mechanistic models .

Data Presentation and Reproducibility

Q. What are the best practices for reporting isotopic purity and stability data in publications?

  • Methodological Answer :

  • Tables : Include a summary table with isotopic enrichment percentages (e.g., 15N2: 99%, 13C: 98%), analytical methods (e.g., HRMS parameters), and batch-to-batch variability .
  • Supplemental Information : Provide raw NMR/MS spectra and chromatograms in supporting files, adhering to journal guidelines for file formats and metadata .
  • Reproducibility : Document storage conditions (e.g., -80°C for long-term stability) and pre-experiment QC checks to ensure data consistency across labs .

Q. How should researchers address ethical and safety concerns when handling this compound?

  • Methodological Answer :

  • Risk Assessment : Conduct a hazard analysis (e.g., cytotoxicity, environmental impact) before large-scale synthesis. Include safety protocols in the manuscript’s experimental section .
  • Ethical Compliance : For in vivo studies, justify animal model usage and obtain institutional approval, referencing guidelines like ARRIVE 2.0 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.